
Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Addition of the Hydroxyethyl Group: The hydroxyethyl group is added through nucleophilic substitution reactions.
Incorporation of the Propylamino Group: The propylamino group is introduced via amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethyl and propylamino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while reduction of the azetidine ring may produce various amine derivatives.
Scientific Research Applications
Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Research: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Materials Science: It is explored for its potential in the synthesis of novel materials with unique properties.
Industrial Chemistry: The compound is used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies on its binding affinity, selectivity, and mode of action are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate
- Tert-butyl3-(2-hydroxyethyl)-3-(ethylamino)azetidine-1-carboxylate
- Tert-butyl3-(2-hydroxyethyl)-3-(butylamino)azetidine-1-carboxylate
Uniqueness
Tert-butyl3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylamino group, in particular, may influence its reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H26N2O3 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)-3-(propylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-5-7-14-13(6-8-16)9-15(10-13)11(17)18-12(2,3)4/h14,16H,5-10H2,1-4H3 |
InChI Key |
WUKZZFMKPSUIBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1(CN(C1)C(=O)OC(C)(C)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B13008777.png)
![6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13008782.png)
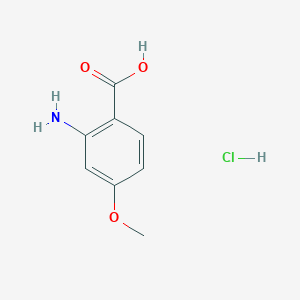

![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13008801.png)
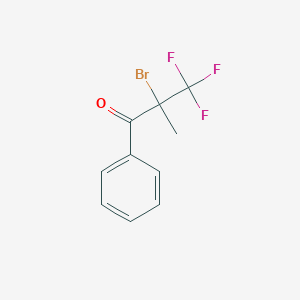
![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)
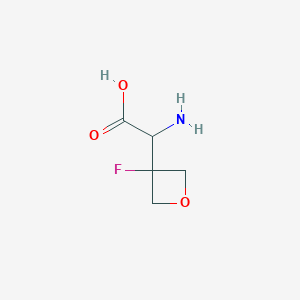
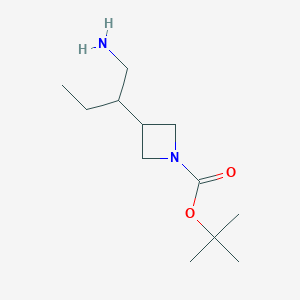

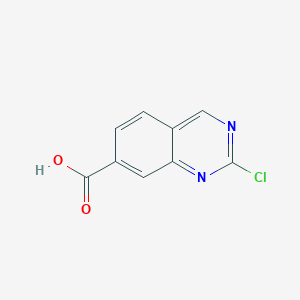


![7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13008857.png)
